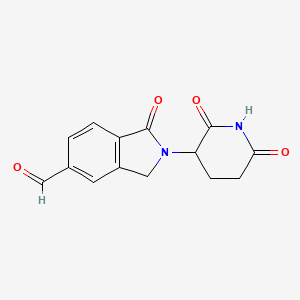
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a piperidine ring fused to an isoindoline structure, with additional functional groups including a carbaldehyde and oxo groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by its fusion with the isoindoline structure. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Fusion with Isoindoline: The piperidine ring is then fused with an isoindoline derivative through condensation reactions.
Introduction of Functional Groups: The carbaldehyde and oxo groups are introduced through selective oxidation and formylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the carbaldehyde to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for cancer and inflammatory diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.
作用機序
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
特性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carbaldehyde |
InChI |
InChI=1S/C14H12N2O4/c17-7-8-1-2-10-9(5-8)6-16(14(10)20)11-3-4-12(18)15-13(11)19/h1-2,5,7,11H,3-4,6H2,(H,15,18,19) |
InChIキー |
ILKPUQNPUXVWLU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)

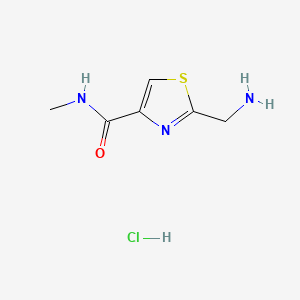
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
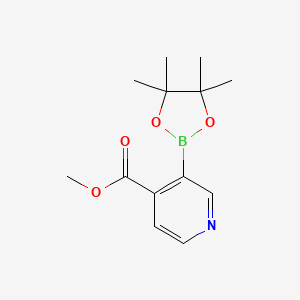
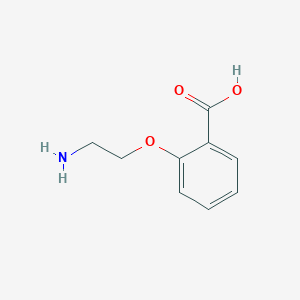
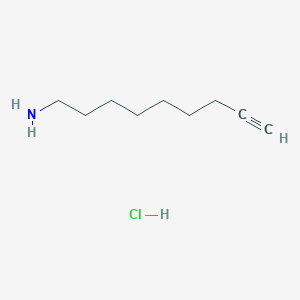
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
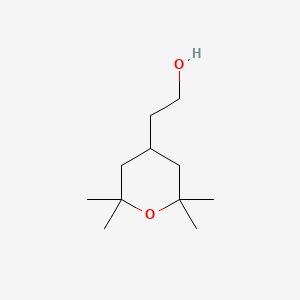
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
